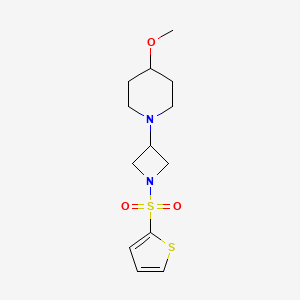

4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine

Beschreibung

4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine is a synthetic piperidine derivative featuring a methoxy group at the 4-position of the piperidine ring and a thiophene-2-sulfonyl-substituted azetidine moiety. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity.

Eigenschaften

IUPAC Name |

4-methoxy-1-(1-thiophen-2-ylsulfonylazetidin-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S2/c1-18-12-4-6-14(7-5-12)11-9-15(10-11)20(16,17)13-3-2-8-19-13/h2-3,8,11-12H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMPYWCTLWHYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor such as a diamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the thiophene ring, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring or the piperidine ring.

Reduction: Reduced derivatives of the azetidine ring or the thiophene sulfonyl group.

Substitution: Substituted derivatives at the methoxy group or the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact mechanism and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Analysis

A data table comparing key structural and functional attributes is provided below:

Key Observations:

- Substituent Diversity : The target compound’s thiophenesulfonyl azetidine group distinguishes it from natural piperidine alkaloids (e.g., oxo-propenyl substituents in ) and synthetic analogs like Zamifenacin (diphenylmethoxy groups). This sulfonyl group may improve solubility and target specificity compared to hydrophobic 3-phenylbutyl derivatives .

- Ring Systems : The azetidine ring (4-membered) in the target compound introduces conformational rigidity, contrasting with the 6-membered piperidine in Zamifenacin or the open-chain substituents in 1-(3-phenylbutyl)piperidines. Smaller rings like azetidine may influence binding pocket compatibility .

Molecular Interactions and Binding

- Hydrophobic vs. Polar Interactions : The 1-(3-phenylbutyl)piperidine derivatives in rely on hydrophobic interactions with helices α4/α5, whereas the target compound’s sulfonyl group could engage in polar interactions (e.g., hydrogen bonding with residues like Glu172). Both maintain salt bridges with Glu172, but substituent orientation (RMSD > 2.5–4 Å in ) suggests divergent binding modes .

- Pharmacophore Compatibility: Larger hydrophobic groups in ’s compounds fit into cavities near helices α4/α3.

Biologische Aktivität

4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine is a complex organic compound that exhibits significant biological activity, particularly in the realms of anticancer, antimicrobial, and antioxidant properties. This article reviews the current literature on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure includes:

- An azetidine ring

- A sulfonyl group linked to a thiophene moiety

- A methoxyphenyl group

This unique arrangement contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of azetidine compounds, including those with thiophene and sulfonyl groups, have shown promising anticancer effects. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .

Key Findings:

- Compounds similar to 4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine showed cytotoxicity with IC50 values ranging from 8.5 µM to 25.6 µM against different cancer cell lines .

- The mechanism of action often involves inducing apoptosis through activation of caspases and inhibition of DNA biosynthesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds can act as bacteriostatic agents .

Antimicrobial Efficacy Table:

| Compound | MIC (µM) | Bacterial Strain | Activity Type |

|---|---|---|---|

| AZ-5 | 4.19 | Gram-positive | Bacteriostatic |

| AZ-20 | 13.74 | Gram-negative | Bactericidal |

Antioxidant Activity

Antioxidant assays have indicated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant free radical scavenging activity. This is crucial for preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of 4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine include:

- Caspase Activation: Inducing apoptosis in cancer cells through caspase pathways.

- Inhibition of Cell Division: Disruption of cell cycle progression in tumor cells.

- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.

Study on Anticancer Effects

A study conducted on a series of thiadiazole derivatives revealed that compounds with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The most active compound in this series achieved a cell viability reduction of approximately 70% at a concentration of 100 µM against MCF-7 cells .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of azetidine derivatives highlighted that specific modifications to the thiophene ring significantly enhanced antibacterial potency against various strains, suggesting a structure-activity relationship critical for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.